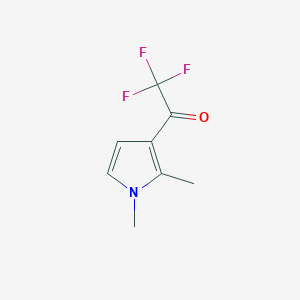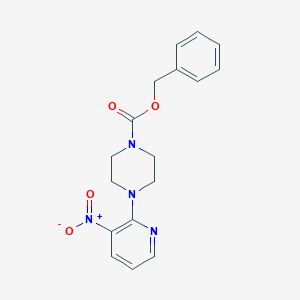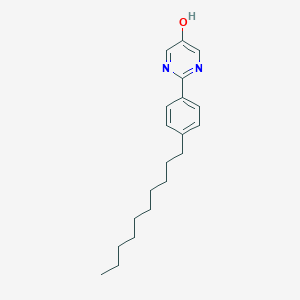
2-(4-Decylphenyl)pyrimidin-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDP, and it has been synthesized using different methods.
作用機序
The mechanism of action of 2-(4-Decylphenyl)pyrimidin-5-OL is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase, which are involved in cell proliferation and angiogenesis. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
生化学的および生理学的効果
2-(4-Decylphenyl)pyrimidin-5-OL has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of tyrosine kinase. In insects, PDP acts as a neurotoxin, disrupting the nervous system and leading to paralysis and death.
実験室実験の利点と制限
One advantage of using 2-(4-Decylphenyl)pyrimidin-5-OL in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using PDP is its potential toxicity. This compound has been shown to be toxic to some organisms, including humans, at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-Decylphenyl)pyrimidin-5-OL. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as a component in new materials, such as liquid crystals and surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes, leading to the induction of apoptosis and the inhibition of angiogenesis. PDP has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential as a treatment for other diseases and studying its use as a component in new materials.
合成法
The synthesis of 2-(4-Decylphenyl)pyrimidin-5-OL involves the reaction of 4-decylbenzaldehyde with ethyl cyanoacetate to form 4-decylbenzylidenemalononitrile. This intermediate is then reacted with guanidine to form 2-(4-Decylphenyl)pyrimidin-5-OL. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-(4-Decylphenyl)pyrimidin-5-OL has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, PDP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. In materials science, this compound has been studied for its potential use as a surfactant and as a component in liquid crystals.
特性
CAS番号 |
132598-65-3 |
|---|---|
製品名 |
2-(4-Decylphenyl)pyrimidin-5-OL |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-(4-decylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3 |
InChIキー |
KBIARTZXMGWTHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
正規SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同義語 |
2-(4-Decylphenyl)-5-hydroxypyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



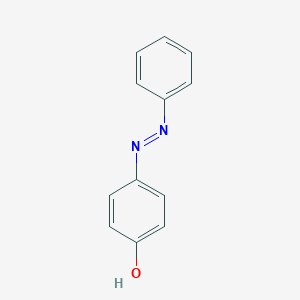
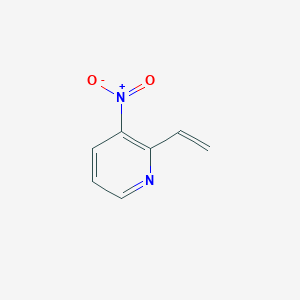
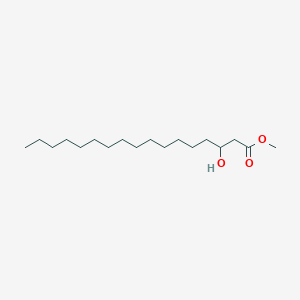
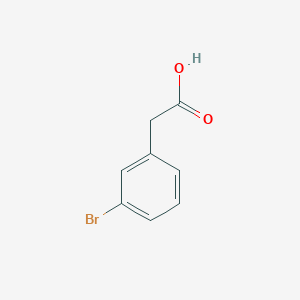
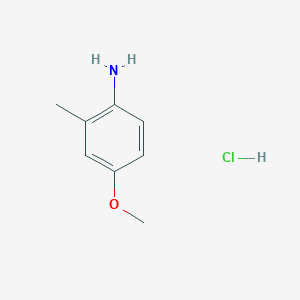
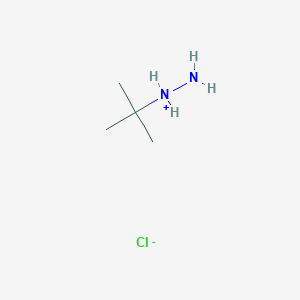
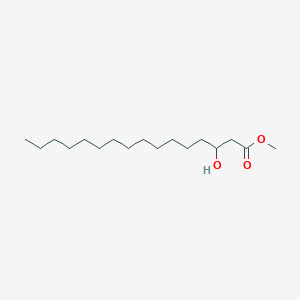
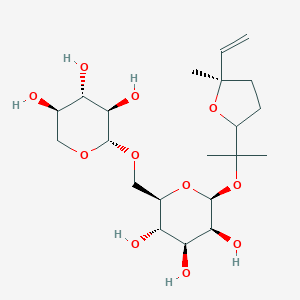
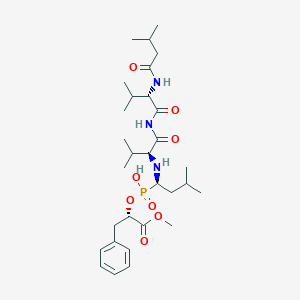
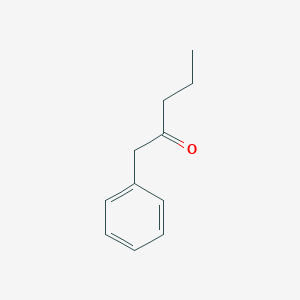
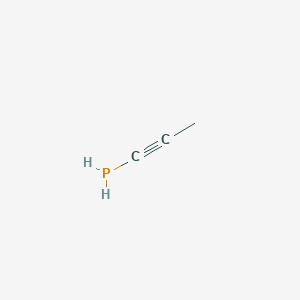
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
